molecular formula C13H20O2 B14649076 Acetic acid, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)-, ethyl ester CAS No. 50523-41-6

Acetic acid, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)-, ethyl ester

Cat. No.: B14649076
CAS No.: 50523-41-6
M. Wt: 208.30 g/mol
InChI Key: UELCIBLKJPZHBR-UHFFFAOYSA-N
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Description

Acetic acid, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)-, ethyl ester is a chemical compound with the molecular formula C11H16O2 . This compound is known for its unique structure, which includes a cyclohexene ring with three methyl groups and an ethyl ester functional group. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)-, ethyl ester typically involves the esterification of acetic acid with the corresponding alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-purity starting materials and stringent control of reaction conditions are crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Acetic acid, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)-, ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)-, ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The cyclohexene ring structure may also interact with enzymes and receptors, influencing their activity .

Properties

CAS No.

50523-41-6

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

ethyl 2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)acetate

InChI

InChI=1S/C13H20O2/c1-5-15-12(14)7-11-6-10(2)8-13(3,4)9-11/h6-7H,5,8-9H2,1-4H3

InChI Key

UELCIBLKJPZHBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1CC(CC(=C1)C)(C)C

Origin of Product

United States

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